(Tetrahydro-2-furyl)methyl isovalerate

CAS No.: 93805-21-1

Cat. No.: VC16962397

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93805-21-1 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | oxolan-2-ylmethyl 3-methylbutanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-8(2)6-10(11)13-7-9-4-3-5-12-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | JBXNPSNIQOJUOE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(=O)OCC1CCCO1 |

Introduction

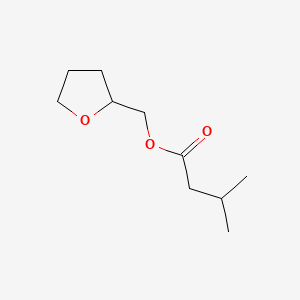

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(Tetrahydro-2-furyl)methyl isovalerate is systematically named as 3-methylbutanoic acid tetrahydrofurfuryl ester or tetrahydrofuran-2-ylmethyl 3-methylbutanoate. Its IUPAC name reflects the esterification of tetrahydrofurfuryl alcohol (THFOL) with isovaleric acid (3-methylbutanoic acid). The compound’s structural attributes are defined by:

-

A saturated tetrahydrofuran ring (oxygen-containing heterocycle).

-

An ester linkage connecting the tetrahydrofurfuryl moiety to the branched isovalerate chain .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| Density | 0.995 g/cm³ (calculated) |

| Boiling Point | 247.058°C at 760 mmHg |

| Flash Point | 102.916°C |

| SMILES | C(OC(=O)CC(C)C)C1OCCC1 |

| InChI Key | JBXNPSNIQOJUOE-UHFFFAOYSA-N |

The compound’s SMILES notation and InChIKey underscore its stereochemical neutrality, with no chiral centers reported in its structure .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific ester remain unreported in open literature, computational predictions based on its structure suggest characteristic peaks:

-

IR: Strong absorption near 1740 cm⁻¹ (C=O stretch of ester).

-

¹H NMR: Signals for tetrahydrofuran protons (δ 1.5–2.2 ppm), methyl groups from isovalerate (δ 0.9–1.1 ppm), and ester methine (δ 4.1–4.3 ppm) .

Synthesis and Reaction Pathways

Esterification of Tetrahydrofurfuryl Alcohol

The most plausible route to synthesize (tetrahydro-2-furyl)methyl isovalerate involves the acid-catalyzed esterification of tetrahydrofurfuryl alcohol (THFOL) with isovaleric acid. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions:

THFOL itself is derived from the hydrogenation of furfural, a biomass-derived platform chemical . Recent advances in catalytic hydrogenolysis, as reported by Enjamuri and Darbha , highlight the use of Pt/CeO₂ and Rh-OMS-2 catalysts for converting furfural to THFOL, which could serve as a precursor for this ester.

Alternative Routes

-

Transesterification: Reaction of THFOL with methyl isovalerate in the presence of lipases or metal alkoxides.

-

Acylation: Direct acylation of THFOL using isovaleryl chloride under basic conditions.

Physicochemical Behavior and Stability

Thermal Properties

The compound’s high boiling point (247°C) and moderate flash point (103°C) suggest suitability as a high-temperature solvent or reaction medium. Its density (0.995 g/cm³) aligns with similar furan-based esters, indicating miscibility with non-polar organic solvents .

Reactivity Profile

-

Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding THFOL and isovaleric acid.

-

Hydrogenation: The tetrahydrofuran ring is already saturated, but the ester group may undergo reduction to form tetrahydrofurfuryl alcohol and isovaleric alcohol under high-pressure conditions.

-

Oxidation: Unlikely under mild conditions due to the saturated ring; strong oxidants may cleave the furan ring.

Challenges and Research Opportunities

Knowledge Gaps

-

Toxicological Data: No studies on acute toxicity, ecotoxicity, or biodegradability are available.

-

Synthetic Optimization: Current routes lack yield and selectivity data.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume